
2-Propyn-1-amine, N,N-diethyl-
Overview
Description
2-Propyn-1-amine, N,N-diethyl- is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Propyn-1-amine, N,N-diethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63868. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-Propyn-1-amine, N,N-diethyl-, also known as diethylpropargylamine, is a compound with significant interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
The biological activity of 2-propyn-1-amine, N,N-diethyl-, is largely attributed to its ability to interact with various molecular targets within biological systems. The compound functions as a ligand, potentially binding to enzymes or receptors and modulating their activities. This interaction can influence several biochemical pathways, including neurotransmitter release, which is crucial for neuropharmacological effects.
Key Mechanisms:
- Interaction with Neurotransmitter Systems: Similar compounds have been shown to elevate levels of catecholamines such as dopamine and norepinephrine, suggesting potential applications in treating mood disorders.
- Electrochemical Properties: The compound's ability to adsorb onto metal surfaces enhances electroplating processes, indicating its utility in industrial applications.
Synthesis and Chemical Reactions
The compound serves as an important reagent in organic synthesis. It can undergo various reactions, such as:
- Alkylation Reactions: Used in the synthesis of other biologically active compounds.
- Sulfonylation: Effective in the modification of alcohols for further chemical transformations .
Case Studies
-
Neuropharmacological Research:
A study investigating the effects of related propargylamines on neurotransmitter release highlighted the potential for compounds like 2-propyn-1-amine to modulate dopamine levels, suggesting a role in treating depression or anxiety disorders. -
Industrial Applications:
In electroplating studies, the compound was shown to enhance the brightness and leveling of coatings by adsorbing onto metal surfaces during deposition processes. This property is valuable for improving the quality of electroplated products.
Comparative Analysis with Similar Compounds
Compound Name | Structure Feature | Biological Activity |
---|---|---|
N,N-Diethyl-4-methylpent-4-en-2-amine | Lacks alkyne group | Limited reactivity |
N,N-Diethyl-4-methylpent-4-yn-1-amine | Contains alkyne but lacks alkene | Different chemical properties |
2-Propenylamine | No diethyl substitution | Less versatile than diethylpropargylamine |
Scientific Research Applications
Applications Overview
Application Area | Description |
---|---|
Organic Synthesis | Serves as a precursor for various heterocyclic compounds and substituted triazoles. |
Electroplating | Used as a leveling agent and brightener in nickel baths. |
Pharmaceuticals | Acts as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). |
Surfactants | Utilized in the production of surfactants for cleaning products and personal care items. |
Polymers | Functions as a chain transfer agent in the production of polyethylene and polypropylene. |
Paints and Coatings | Serves as a dispersant and stabilizer in water-based and solvent-based paints. |
Organic Synthesis
2-Propyn-1-amine, N,N-diethyl- is widely used in organic chemistry as a reagent for synthesizing various compounds. It is particularly effective in the formation of heterocycles, which are crucial in medicinal chemistry. For instance, it has been reported to facilitate the synthesis of amino-furans and vinylogous amides through dehydration reactions .
Electroplating Industry
In electroplating, DEP is employed primarily as a leveling agent and brightener in nickel baths. This application enhances the quality of nickel deposits by improving surface finish and uniformity . The compound helps to control the deposition process, leading to smoother finishes on metal surfaces.
Pharmaceutical Intermediates
DEP plays a significant role in pharmaceutical research as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its ability to serve as a building block for complex molecules makes it valuable in drug development . For example, it has been utilized in the synthesis of certain triazole derivatives that exhibit biological activity.
Surfactants Production
The compound is also critical in producing surfactants used in various cleaning products and personal care items. As a surfactant, it reduces surface tension, allowing for better penetration and removal of dirt and oils from surfaces . This application extends to both anionic surfactants derived from fatty acids and nonionic surfactants.
Polymer Production
In polymer chemistry, DEP acts as a chain transfer agent during the polymerization process. This role is essential for controlling molecular weight and consequently affects the physical properties of polymers such as polyethylene and polypropylene . By adjusting the molecular weight, manufacturers can tailor materials for specific applications ranging from packaging to automotive components.
Paints and Coatings
DEP is used in the formulation of paints and coatings where it functions as a dispersant and stabilizer. In water-based systems, it improves stability and flow properties, while in solvent-based systems, it helps maintain consistency during application .
Case Study 1: Synthesis of Triazoles
A study demonstrated that DEP could be effectively utilized to synthesize substituted triazoles through cycloaddition reactions with nitriles. The resulting compounds showed promising biological activities, indicating potential pharmaceutical applications .
Case Study 2: Electroplating Enhancement
Research conducted on nickel electroplating baths revealed that incorporating DEP significantly improved deposit quality compared to traditional methods without DEP. The study highlighted improvements in brightness and uniformity of nickel coatings on steel substrates .
Q & A
Q. Basic: What are the recommended synthetic routes for 2-Propyn-1-amine, N,N-diethyl-?
Methodological Answer:
The synthesis of 2-Propyn-1-amine, N,N-diethyl- (HC≡CCH₂N(CH₂CH₃)₂) typically involves alkylation of amine precursors under controlled conditions. A common approach includes:
- Stepwise alkylation : Reacting propargyl bromide with diethylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 50–80°C for 6–12 hours .
- Catalyst-free coupling : Evidence from a three-component reaction (methylene chloride, alkynes, and amines) suggests that secondary amines like diethylamine can directly react with terminal alkynes under mild conditions (room temperature, 24 hours) without metal catalysts .
Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or GC-MS.
- Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate).
Q. Basic: How should researchers characterize this compound’s physicochemical properties?
Methodological Answer:
Key characterization methods include:
- Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 123 (C₇H₁₃N⁺) with fragmentation patterns confirming the propargyl and diethylamine moieties .
- Thermodynamic Data : Validate boiling point (T₆₀₀₀₀₀) and proton affinity using NIST WebBook or experimental calorimetry .
Q. Advanced: What reaction mechanisms explain its role in catalyst-free coupling reactions?
Methodological Answer :
In catalyst-free three-component reactions (e.g., with methylene chloride and alkynes), 2-Propyn-1-amine, N,N-diethyl- acts as a nucleophile . Proposed mechanisms:
In situ generation of chloroalkyne intermediates from methylene chloride and alkynes.
Nucleophilic attack by the amine’s lone pair on the electrophilic alkyne-carbon, forming a propargylamine adduct .
Contradiction Analysis :
While metal catalysts (e.g., Cu, Pd) are typically required for alkyne-amine coupling, the catalyst-free method suggests solvent polarity and amine basicity (pKa ~10–11 for diethylamine) drive reactivity. Researchers should compare yields and kinetics across solvent systems (DMF vs. toluene) .
Q. Advanced: How should conflicting thermodynamic data (e.g., boiling points) be resolved?
Methodological Answer :
Discrepancies in reported boiling points (e.g., NIST vs. experimental values) arise from measurement conditions (pressure, purity). To resolve:
Reproduce measurements : Use standardized distillation setups under reduced pressure.
Cross-validate : Compare with gas chromatography retention indices or computational models (e.g., COSMO-RS) .
Check purity : Ensure >98% purity via HPLC or GC-MS before measurement.
Q. Advanced: What are its emerging applications in materials or medicinal chemistry?
Methodological Answer :
- Surfactant Synthesis : As a precursor to DEPA-LA sulfate , it forms cationic surfactants with applications in detergents and emulsifiers. Optimize sulfonation conditions (H₂SO₄, 0–5°C) to avoid propargyl group degradation .
- Pharmaceutical Intermediates : Used in propargylamine scaffolds for acetylcholinesterase inhibitors. Assess bioactivity via in vitro enzyme assays (e.g., Ellman’s method) .
Q. Safety: How to mitigate nitrosamine formation risks during synthesis?
Methodological Answer :
Secondary amines like N,N-diethylpropargylamine can react with nitrosating agents (e.g., NOₓ, nitrites) to form carcinogenic N-nitrosamines . Mitigation strategies:
- Avoid nitrosating agents : Use high-purity reagents; test water for nitrite/chloramine contamination .
- Process design : Conduct reactions under acidic conditions (pH <3) to inhibit nitrosation.
- Analytical monitoring : Screen final products via LC-MS/MS for nitrosamine traces (LOD <1 ppm) .
Properties
IUPAC Name |
N,N-diethylprop-2-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-7-8(5-2)6-3/h1H,5-7H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJXKEWVUBVOEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063287 | |
Record name | 2-Propyn-1-amine, N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4079-68-9, 125678-52-6 | |
Record name | Diethylpropargylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4079-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propyn-1-amine, N,N-diethyl-, radical ion(1+) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125678-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dietylaminopropin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004079689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethylpropargylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propyn-1-amine, N,N-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propyn-1-amine, N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-2-propynylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETYLAMINOPROPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X1BTC8Y1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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